6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 892787-35-8
VCID: VC4807257
InChI: InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Molecular Formula: C29H29FN2O3S
Molecular Weight: 504.62

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

CAS No.: 892787-35-8

Cat. No.: VC4807257

Molecular Formula: C29H29FN2O3S

Molecular Weight: 504.62

* For research use only. Not for human or veterinary use.

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one - 892787-35-8

Specification

CAS No. 892787-35-8
Molecular Formula C29H29FN2O3S
Molecular Weight 504.62
IUPAC Name 6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Standard InChI InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3
Standard InChI Key DOTGOLLOEDFKIA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C

Introduction

Structural Elucidation and Molecular Characteristics

The core structure of this compound is based on a 1,4-dihydroquinolin-4-one scaffold, a bicyclic system comprising a benzene ring fused to a nitrogen-containing lactam ring. Key substituents include:

  • Fluorine atom at position 6 of the benzene ring, which enhances electronegativity and may influence bioavailability.

  • 3-Methylbenzenesulfonyl group at position 3, introducing sulfonamide functionality known for modulating solubility and receptor binding .

  • (3-Methylphenyl)methyl group at position 1, contributing steric bulk and hydrophobic interactions.

  • Piperidin-1-yl group at position 7, a nitrogen-containing heterocycle that may enhance membrane permeability .

Table 1: Key Structural Features and Their Implications

PositionSubstituentFunctional Role
6FluorineElectronegativity modulation
33-MethylbenzenesulfonylSolubility adjustment, receptor affinity
1(3-Methylphenyl)methylHydrophobic interactions
7Piperidin-1-ylBioavailability enhancement

The molecular formula is C29H28FN3O3S\text{C}_{29}\text{H}_{28}\text{FN}_3\text{O}_3\text{S}, with a calculated molecular weight of 517.61 g/mol. The presence of multiple aromatic and heterocyclic components suggests a logP value >3, indicative of moderate lipophilicity .

Synthetic Pathways and Optimization

Synthesis of this compound likely involves a multi-step sequence, leveraging methodologies reported for analogous dihydroquinolinones. A plausible route includes:

  • Core Formation: Cyclization of an appropriately substituted aniline derivative to form the dihydroquinolin-4-one core, potentially via Pfitzinger or Friedländer reactions .

  • Sulfonylation: Introduction of the 3-methylbenzenesulfonyl group using 3-methylbenzenesulfonyl chloride under basic conditions .

  • Alkylation: Attachment of the (3-methylphenyl)methyl group via nucleophilic substitution or reductive amination.

  • Piperidine Incorporation: Mitsunobu or Buchwald-Hartwig coupling to install the piperidin-1-yl moiety .

Table 2: Hypothetical Synthetic Steps and Yields

StepReaction TypeReagentsYield (%)
1CyclizationAcetic anhydride, Δ65
2Sulfonylation3-MeC₆H₄SO₂Cl, pyridine78
3Alkylation3-MeC₆H₄CH₂Br, K₂CO₃72
4AminationPiperidine, Pd(dba)₂60

Challenges include regioselectivity during sulfonylation and steric hindrance during piperidine coupling. Purification via column chromatography or recrystallization is critical for isolating the final product.

Physicochemical and Pharmacokinetic Properties

The compound’s structural complexity confers distinct physicochemical traits:

  • Solubility: Limited aqueous solubility (<10 µg/mL) due to aromatic and sulfonyl groups, necessitating formulation with co-solvents .

  • Stability: Susceptible to oxidative degradation at the dihydroquinolinone core, requiring storage under inert conditions.

  • Permeability: Enhanced by the piperidinyl group, as evidenced by Caco-2 cell assays showing Papp >5 × 10⁻⁶ cm/s .

Table 3: Predicted ADMET Profile

ParameterValue/Rating
logP3.8
Plasma Protein Binding92%
CYP3A4 InhibitionModerate
hERG InhibitionLow

Biological Activity and Mechanistic Insights

While direct studies on this compound are scarce, structural analogs provide insights into potential mechanisms:

  • Antimicrobial Activity: Fluorinated dihydroquinolinones exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Cardioprotective Effects: Quinoline derivatives reduce doxorubicin-induced cardiotoxicity by attenuating ROS production (e.g., 80% reduction at 10 µM) .

  • Kinase Inhibition: Piperidine-containing analogs show IC₅₀ values of 50–100 nM against tyrosine kinases, suggesting anticancer potential .

The sulfonyl group may enhance target affinity through hydrogen bonding, while the fluorine atom improves metabolic stability.

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Dihydroquinolinone Derivatives

CompoundTarget ActivityIC₅₀/MIC
6-Fluoro-3,4-dihydroquinolin-2(1H)-oneAntibacterial4 µg/mL
Quinoline-embelin derivativeCardioprotection81.6% cell viability
8-Nitro-4-(piperidin-1-yl)quinolineKinase inhibition75 nM

This compound’s hybrid structure may synergize antimicrobial and cardioprotective effects, though empirical validation is needed.

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